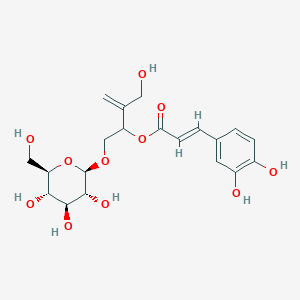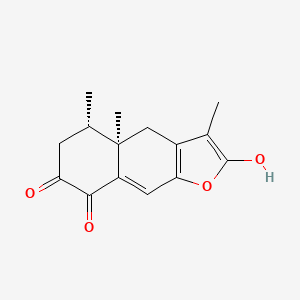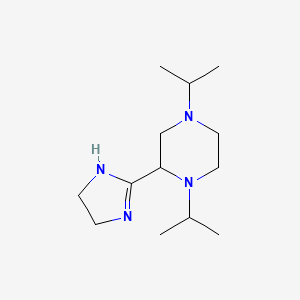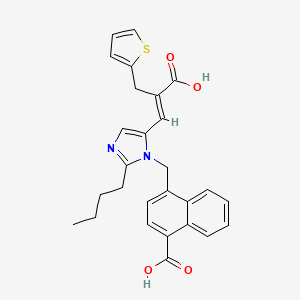
(+)-Xestospongin A
Vue d'ensemble
Description
(+)-Xestospongin A is a naturally occurring compound isolated from marine sponges, specifically from the genus Xestospongia. It is known for its unique structure and significant biological activities, particularly its role as an inhibitor of inositol 1,4,5-trisphosphate receptors. This compound has garnered interest due to its potential therapeutic applications in various fields, including neurobiology and cancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Xestospongin A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired stereochemistry and functional groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of automated synthesis platforms and continuous flow reactors to optimize reaction conditions and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Xestospongin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(+)-Xestospongin A has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of inositol 1,4,5-trisphosphate receptors.
Biology: The compound is utilized in cellular studies to investigate calcium signaling pathways.
Medicine: Research has shown potential therapeutic effects in neurodegenerative diseases and cancer, making it a candidate for drug development.
Industry: Its unique properties are explored for the development of new materials and chemical processes.
Mécanisme D'action
(+)-Xestospongin A exerts its effects primarily by inhibiting inositol 1,4,5-trisphosphate receptors, which are crucial for calcium release from intracellular stores. By blocking these receptors, the compound modulates calcium signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation. The molecular targets include specific binding sites on the receptor, leading to altered receptor conformation and function.
Comparaison Avec Des Composés Similaires
(+)-Xestospongin A is compared with other similar compounds such as:
Xestospongin B: Another derivative from the same genus with similar inhibitory effects on inositol 1,4,5-trisphosphate receptors.
Heparin: A well-known inhibitor of inositol 1,4,5-trisphosphate receptors, but with a different structure and broader biological effects.
2-Aminoethoxydiphenyl borate: A synthetic compound that also inhibits inositol 1,4,5-trisphosphate receptors but with different potency and selectivity.
The uniqueness of this compound lies in its specific structure, which provides a distinct binding affinity and selectivity for inositol 1,4,5-trisphosphate receptors, making it a valuable tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-NIVXRMQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















